

Application Note: Stereoselective Analysis of Disparlure via Chiral GC-MS

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Compound of Interest

Compound Name: *cis-(+)-Disparlure*

CAS No.: 54910-51-9

Cat. No.: B1345989

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Abstract

This application note details a robust protocol for the qualitative and quantitative analysis of Disparlure ((7R, 8S)-cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the Gypsy Moth (*Lymantria dispar*).^[1] Unlike standard environmental analyses, this method emphasizes enantiomeric separation, a critical requirement for biological relevance, as the (7R, 8S)-(+)-isomer is the active attractant while the (-) isomer can inhibit response.^[1] We utilize Solid Phase Microextraction (SPME) for high-sensitivity field sampling and liquid extraction for lure quality control, coupled with chiral gas chromatography-mass spectrometry (GC-MS).^[1]

Introduction & Biological Context

Disparlure is a chiral epoxide.^{[1][2]} Its biological activity is strictly stereospecific.^[1] The male *Lymantria dispar* antenna responds exclusively to the (+)-cis enantiomer.^[1] The presence of the (-)-cis enantiomer or trans diastereomers—often impurities in bulk synthesis—can significantly degrade the efficacy of mating disruption formulations.^[1]

Therefore, standard achiral GC analysis (which separates cis from trans but not (+) from (-)) is insufficient for product validation or environmental monitoring.^[1] This protocol employs a modified β -cyclodextrin chiral stationary phase to resolve these enantiomers.^{[1][3]}

Key Chemical Properties^{[2][4][5]}

- IUPAC Name: (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane[1]
- Molecular Formula: C₁₉H₃₈O[1][2]
- Molecular Weight: 282.51 g/mol [1]
- Target Isomer: (+)-Disparlure (7R, 8S)[1][2]

Experimental Methodology

Materials and Reagents

- Analytical Standard: Racemic Disparlure (for resolution check) and Optically Pure (+)-Disparlure (Sigma-Aldrich or equivalent).[1]
- Internal Standard (ISTD): n-Octadecane (C18) or 2-methyl-octadecane (structurally similar, non-epoxide).[1]
- Solvents: n-Hexane (Pesticide Residue Grade).[1]
- SPME Fiber: 100 μm Polydimethylsiloxane (PDMS) (Supelco/Merck).[1] Rationale: Disparlure is non-polar; PDMS offers optimal extraction efficiency.[1]

Sample Preparation Protocols

Protocol A: Lure/Septa Extraction (Quality Control)

Use this for validating the purity of synthesized pheromone lures.

- Cut: Mince one rubber septum into <2mm pieces using a clean razor.
- Extract: Place pieces in a 20 mL scintillation vial. Add 10 mL n-Hexane.
- Sonicate: Sonicate for 30 minutes at room temperature.
- Filter: Pass 1 mL of supernatant through a 0.22 μm PTFE syringe filter into a GC vial.
- ISTD Addition: Spike with ISTD to a final concentration of 10 μg/mL.

Protocol B: Headspace SPME (Field/Environmental)

Use this for detecting pheromone plumes or release rates.[1]

- Equilibration: Place the sample (lure or leaf) in a 20 mL headspace vial. Seal with a magnetic crimp cap.[1] Equilibrate at 25°C for 30 mins.
- Extraction: Expose the 100 µm PDMS fiber to the headspace for 15 minutes at 25°C.
- Desorption: Immediately insert fiber into the GC inlet (250°C) for 3 minutes (splitless mode).

GC-MS Instrumentation & Conditions

The separation relies on the "Host-Guest" interaction mechanism within the chiral column.[1]

Table 1: GC-MS Parameters

Parameter	Setting / Condition
GC System	Agilent 7890B / 8890 or equivalent
Column (Chiral)	Rt-βDEXse (Restek) or Cyclosil-B (Agilent)(30 m × 0.25 mm × 0.25 µm)
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Inlet	250°C, Split/Splitless (Splitless for SPME; 50:1 Split for Liquid Inj.)[1]
Oven Program	100°C (hold 1 min) → 2°C/min → 180°C (hold 20 min) → 20°C/min → 230°C.
Transfer Line	250°C
Ion Source	EI (70 eV), 230°C
Acquisition	SIM Mode (Selected Ion Monitoring)

Table 2: MS Acquisition (SIM Mode)

Ion (m/z)	Type	Purpose
282.3	Target	Molecular Ion (M+) - Specificity
264.3	Qualifier 1	Loss of H ₂ O (Characteristic of epoxides)
199.2	Qualifier 2	Alpha-cleavage fragment
43.1	Qualifier 3	Alkyl chain background (High abundance)

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram outlines the decision tree between sample types and the unified analysis path.



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Caption: Integrated workflow for Disparlure analysis distinguishing between high-concentration QC and trace environmental monitoring.

Results & Discussion

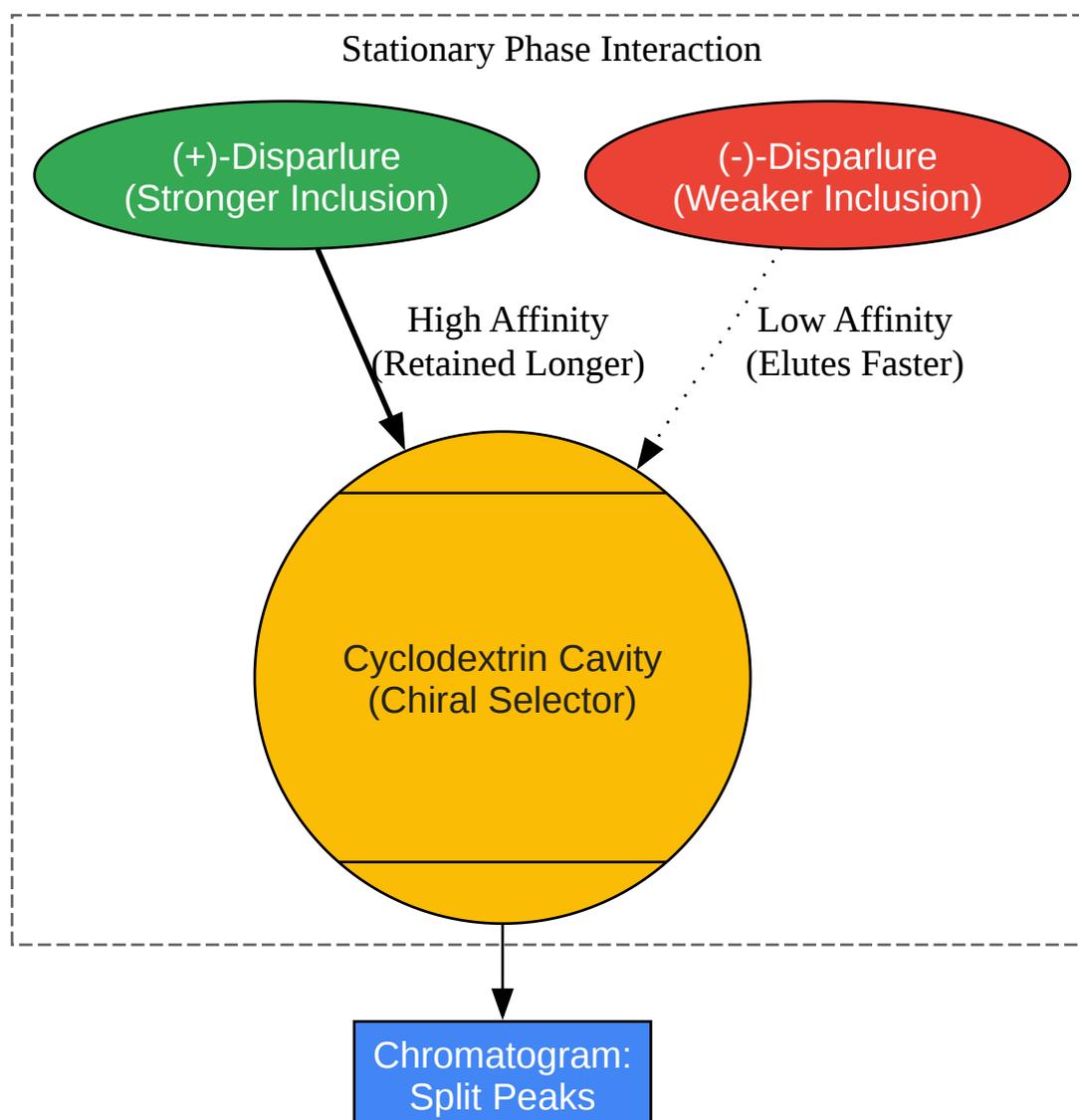
Enantiomeric Separation Mechanism

Standard non-polar columns (like HP-5MS) separate based on boiling point.[1] They cannot distinguish the (+) and (-) enantiomers of Disparlure because they have identical physical properties in an achiral environment.[1]

The Rt-βDEXse column contains permethylated β-cyclodextrin doped into the stationary phase.[1][3] The cyclodextrin forms a "bucket" shape.[1] The specific stereochemistry of the (+)-

Disparlure allows it to fit differently into this hydrophobic cavity compared to the (-)-isomer, resulting in different retention times.[1]

Diagram 2: Chiral Recognition Logic[1]



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Caption: Mechanism of enantiomeric separation via host-guest inclusion in the cyclodextrin cavity.

Interpretation of Data[6]

- Retention Order: Typically, on β -DEX columns, the (-) isomer elutes before the (+) isomer, but this must be confirmed by injecting an optically pure (+)-standard.[1]

- Enantiomeric Excess (ee): Calculated using the area of the peaks:

[1]

- Acceptance Criteria: For high-quality lures, ee should be >95%.[1][4]

Troubleshooting

- Peak Tailing: Disparlure is an epoxide and can degrade on active sites.[1] Ensure the inlet liner is deactivated (silanized) and the column is not old.[1]
- Low Sensitivity: If m/z 282 is too weak, rely on m/z 264, but ensure the ratio of 264/282 remains constant to confirm identity.

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